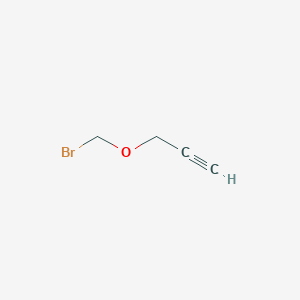
3-(Bromomethoxy)prop-1-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Bromomethoxy)prop-1-yne is an organic compound with the molecular formula C₄H₅BrO It is a halogenated alkyne, characterized by the presence of a bromine atom attached to a methoxy group, which is further connected to a prop-1-yne backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-(Bromomethoxy)prop-1-yne can be synthesized through the reaction of propargyl alcohol with phosphorus tribromide (PBr₃). The reaction typically involves the following steps:
Preparation of Propargyl Bromide: Propargyl alcohol is treated with phosphorus tribromide to produce propargyl bromide.
Formation of this compound: The propargyl bromide is then reacted with methanol in the presence of a base to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps but may include additional purification stages to ensure the compound’s purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Bromomethoxy)prop-1-yne undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.
Addition Reactions: The triple bond in the prop-1-yne backbone can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and an appropriate solvent.
Addition Reactions: Reagents such as halogens (e.g., Br₂), hydrogen halides (e.g., HBr), and other electrophiles are used. Conditions may vary depending on the desired product.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO₄) or reducing agents like lithium aluminum hydride (LiAlH₄) are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include substituted alkynes with various functional groups replacing the bromine atom.
Addition Reactions: Products include dihalides, haloalkenes, and other addition products.
Oxidation and Reduction Reactions: Products vary based on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-(Bromomethoxy)prop-1-yne has several scientific research applications, including:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(Bromomethoxy)prop-1-yne involves its reactivity as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various synthetic applications to create complex molecules. The compound’s interactions with molecular targets and pathways depend on the specific context of its use, such as in biological systems or chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propargyl Bromide: Similar in structure but lacks the methoxy group.
Propargyl Alcohol: Contains a hydroxyl group instead of a bromine atom.
Allyl Bromide: Contains a double bond instead of a triple bond.
Uniqueness
3-(Bromomethoxy)prop-1-yne is unique due to the presence of both a bromine atom and a methoxy group, which confer distinct reactivity and properties. This combination allows for versatile applications in synthetic chemistry and potential biological activity.
Propriétés
Formule moléculaire |
C4H5BrO |
|---|---|
Poids moléculaire |
148.99 g/mol |
Nom IUPAC |
3-(bromomethoxy)prop-1-yne |
InChI |
InChI=1S/C4H5BrO/c1-2-3-6-4-5/h1H,3-4H2 |
Clé InChI |
ODCOCLSHBMFMTR-UHFFFAOYSA-N |
SMILES canonique |
C#CCOCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


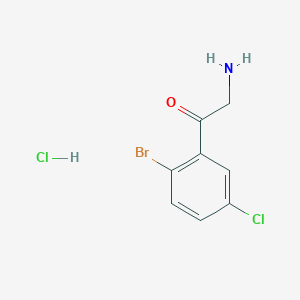
![5-(3-Methoxyphenyl)-2,3-dimethyl-3H-imidazo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B15147082.png)
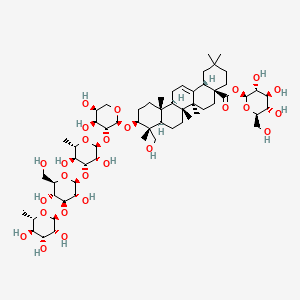
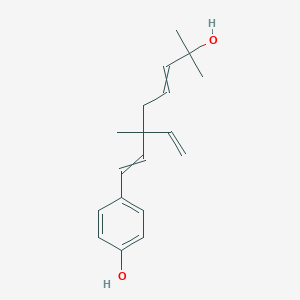
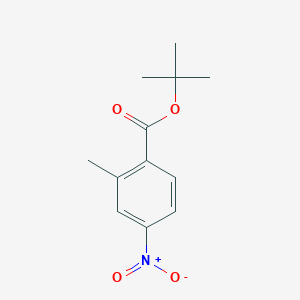

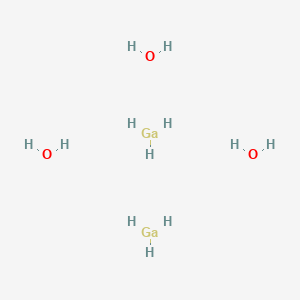
![8-bromo-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B15147136.png)
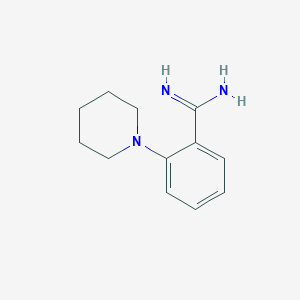
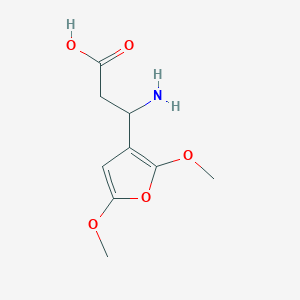

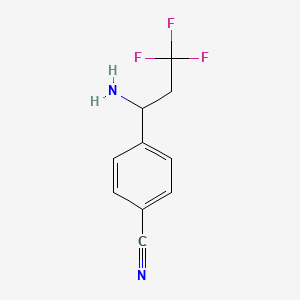

![methyl 1,3,4-trihydroxy-5-{[(2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxy}cyclohexane-1-carboxylate](/img/structure/B15147166.png)
